molecular formula C12H14BrNO3 B2981401 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one CAS No. 400085-27-0

1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one

Cat. No.: B2981401
CAS No.: 400085-27-0
M. Wt: 300.152
InChI Key: USLTZVVUURDUCE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one is an organic compound characterized by the presence of a bromophenyl group, a nitro group, and a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one typically involves the reaction of 4-bromobenzaldehyde with nitroethane in the presence of a base, followed by a series of condensation and reduction reactions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The bromophenyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-4-methyl-4-nitropentan-1-one is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

1-(4-bromophenyl)-4-methyl-4-nitropentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-12(2,14(16)17)8-7-11(15)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLTZVVUURDUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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